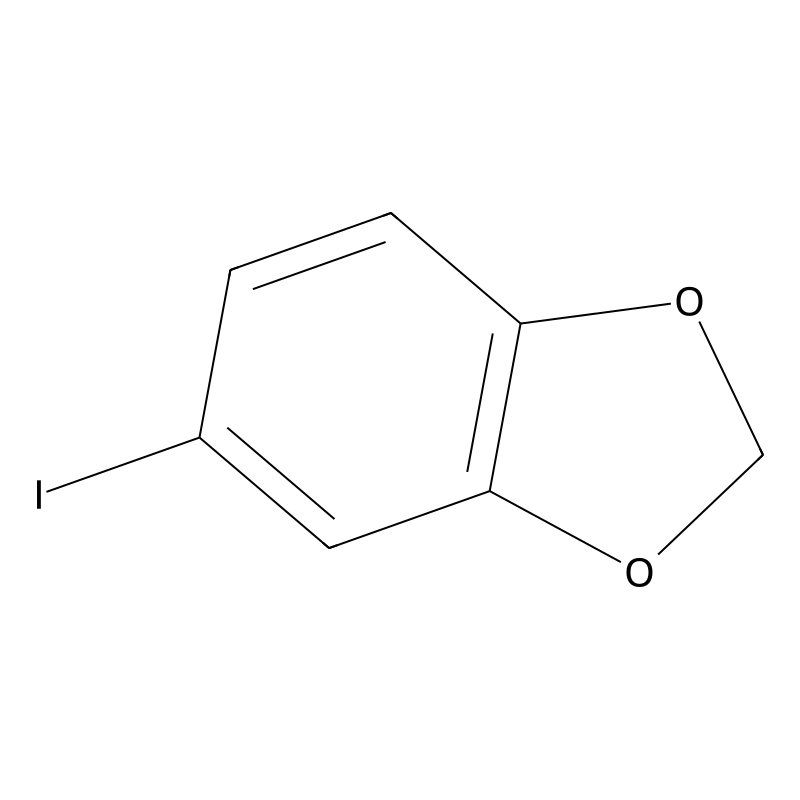

1-Iodo-3,4-methylenedioxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization of a Green and Recyclable Arginine-Based Palladium/CoFe2O4 Nanomagnetic Catalyst

Scientific Field: Chemistry, specifically catalysis and nanotechnology.

Summary of the Application: This study focused on the synthesis and characterization of a green and recyclable arginine-based palladium/CoFe2O4 nanomagnetic catalyst for efficient cyanation of aryl halides.

Methods of Application or Experimental Procedures: The study employed cyanuric chloride and arginine to create an arginine-based oligomer (ACT).

Results or Outcomes: The Pd/CoFe2O4@ACT nanomagnetic catalyst demonstrated excellent performance in the cyanation of various aryl iodides and bromides, yielding favorable reaction outcomes at a temperature of 90 °C within a duration of 3 hours.

Synthesis of Biologically Active Compounds

Scientific Field: Biochemistry and Pharmacology

Summary of the Application: 1-Iodo-3,4-methylenedioxybenzene is used in the synthesis of various biologically active compounds.

Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular biologically active compound being synthesized.

Results or Outcomes: The outcomes of these syntheses would be the production of new compounds with potential antiviral or antitumor activity. The effectiveness of these compounds would then be tested in subsequent biological assays.

Synthesis of Conjugated Compounds

Scientific Field: Organic Chemistry

Summary of the Application: 1-Iodo-3,4-methylenedioxybenzene can be used in the synthesis of conjugated compounds, including polysubstituted benzenes, naphthalenes, and phosphine compounds.

Methods of Application or Experimental Procedures: This involves selective I/Mg exchange reactions of 1,4-diiodo-1,3-dienes and o-iodo-2-(2-iodovinyl)benzenes.

Results or Outcomes: The result is the synthesis of useful conjugated compounds.

Synthesis of Antiviral and Antitumor Agents

1-Iodo-3,4-methylenedioxybenzene is an organic compound with the molecular formula C₇H₅IO₂ and a molecular weight of 248.02 g/mol. It is characterized by the presence of an iodine atom attached to a benzene ring that also contains two methylenedioxy groups. This compound is primarily utilized in organic synthesis, serving as a versatile intermediate in the preparation of various chemical entities due to its electrophilic properties and the reactivity of the iodine substituent .

- Nucleophilic Substitution Reactions: The iodine atom can be replaced by nucleophiles, allowing for the formation of various derivatives.

- Electrophilic Aromatic Substitution: The methylenedioxy groups can influence the reactivity of the aromatic system, making it susceptible to electrophilic attack.

- Cross-Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, facilitating the formation of biaryl compounds .

Several synthetic routes have been developed for 1-iodo-3,4-methylenedioxybenzene:

- From 1,3-Benzodioxole: This method typically involves iodination using iodine and mercuric oxide in a dichloromethane solvent.

- Direct Iodination: The compound can be synthesized through direct iodination of 3,4-methylenedioxyphenol using iodine and a suitable oxidizing agent.

- Electrophilic Aromatic Substitution: Utilizing iodobenzene as a starting material can also yield this compound through controlled substitution reactions .

1-Iodo-3,4-methylenedioxybenzene finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.

- Pharmaceutical Chemistry: Its derivatives may be explored for potential therapeutic applications due to their biological activity.

- Material Science: It could be used in developing new materials with specific electronic or optical properties .

Interaction studies involving 1-iodo-3,4-methylenedioxybenzene focus on its reactivity with nucleophiles and electrophiles. Research often examines how the methylenedioxy groups influence its electronic properties and reactivity patterns. Understanding these interactions is crucial for predicting its behavior in synthetic routes and potential biological applications .

Several compounds share structural similarities with 1-iodo-3,4-methylenedioxybenzene. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Iodo-2,3-dimethoxybenzene | Iodine atom with two methoxy groups | More electron-donating groups may enhance reactivity. |

| 1-Iodo-3,5-dimethoxybenzene | Iodine atom with two methoxy groups | Different substitution pattern affects reactivity. |

| 1-Bromo-3,4-methylenedioxybenzene | Bromine instead of iodine | Generally less reactive than iodo derivatives. |

The uniqueness of 1-iodo-3,4-methylenedioxybenzene lies in its specific substitution pattern and the presence of both iodine and methylenedioxy groups, which together influence its reactivity and potential applications significantly compared to other halogenated compounds .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (95%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant